3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Catalog No.
S12396836
CAS No.
41915-94-0
M.F
C20H28N4O2
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

CAS Number

41915-94-0

Product Name

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

IUPAC Name

3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-5-23(6-2)19(25)21-17-13-9-12-16-15(17)11-10-14-18(16)22-20(26)24(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

IRTRNUXQPMXMDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is an organic compound characterized by its unique structure, which consists of two diethylurea moieties linked by a naphthalene bridge. This compound belongs to the class of bis-ureas and is notable for its potential applications in various fields, including materials science and medicinal chemistry. The presence of the naphthalene unit contributes to its molecular stability and may enhance its interactions with biological targets.

The chemical reactivity of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can be explored through several pathways:

  • Hydrolysis: Under acidic or basic conditions, the urea linkages can hydrolyze to form corresponding amines and carbonyl compounds.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon of the urea groups, potentially leading to the formation of more complex derivatives.
  • Thermal Decomposition: Upon heating, this compound may decompose, leading to the release of nitrogen gas and other smaller organic molecules.

These reactions are significant for understanding the compound's stability and potential transformations in various environments.

Research into the biological activity of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) indicates that it may exhibit various pharmacological properties. Preliminary studies suggest potential:

  • Anticancer Activity: Some bis-ureas have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The compound may possess activity against certain bacterial strains, although specific data on its efficacy is limited.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are required to elucidate its full spectrum of biological effects and mechanisms of action.

Synthesis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) typically involves:

  • Formation of Naphthalene Derivative: Starting from naphthalene or its derivatives, a suitable functionalization step is performed to introduce reactive sites.
  • Urea Formation: Reacting diethylamine with carbonyl compounds (such as phosgene or isocyanates) leads to the formation of diethylurea.
  • Coupling Reaction: The naphthalene derivative is then coupled with two equivalents of diethylurea under controlled conditions (often using coupling agents or catalysts).

This multi-step synthesis requires careful optimization to ensure high yield and purity.

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) has potential applications in:

  • Materials Science: As a building block for polymers or materials with specific mechanical properties due to its rigid structure.
  • Pharmaceuticals: Potential use as a lead compound in drug development targeting specific diseases.
  • Agricultural Chemistry: Possible application as a pesticide or herbicide due to its biological activity.

Its unique structure allows for versatility in application across different fields.

Interaction studies involving 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) focus on:

  • Protein Binding: Investigating how well this compound binds to various proteins can provide insights into its pharmacokinetics and potential therapeutic uses.
  • Cellular Uptake: Understanding how this compound enters cells can inform its efficacy as a drug candidate.
  • Molecular Docking Studies: Computational studies can predict how this compound interacts with biological targets at the molecular level.

These studies are crucial for assessing the compound's viability in therapeutic applications.

Several compounds share structural features with 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea). Here are some similar compounds and their comparisons:

Compound NameStructure FeaturesUnique Properties
3,4-DiethylureaSimilar urea linkagesExhibits lower melting point; less stable
4,4'-Methylenebis(phenylurea)Contains phenyl groups instead of naphthaleneKnown for strong anticancer properties
N,N'-DiethylthioureaContains thiourea instead of ureaMore potent antimicrobial activity

The uniqueness of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea lies in its naphthalene bridge which enhances molecular stability and provides distinct interaction profiles compared to other urea derivatives.

Macrocyclization Strategies Using Naphthalene Spacers

The naphthalene backbone serves as a rigid spacer that dictates the spatial arrangement of urea groups in 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea). A common macrocyclization strategy involves reacting 1,5-diaminonaphthalene with diethyl isocyanate under controlled conditions. This reaction proceeds via nucleophilic addition of amine groups to isocyanate, forming urea linkages. The naphthalene spacer enforces a planar geometry, promoting intramolecular hydrogen bonding between urea groups and stabilizing the macrocyclic structure.

In a modified approach, 2,7-dimethylnaphthalene undergoes bromination to yield 2,7-bis(bromomethyl)naphthalene, which is subsequently cyclized with tert-butyl-protected triazinanone. This method ensures precise control over the macrocycle’s size and symmetry. The tert-butyl groups act as steric hindrances, preventing undesired oligomerization. Post-cyclization, acidic deprotection removes the tert-butyl groups, yielding the free bisurea macrocycle. The choice of spacer—such as naphthalene derivatives—directly influences the macrocycle’s conformational flexibility and crystallinity.

Table 1: Key Reaction Conditions for Macrocyclization

ReactantsSpacerSolventTemperatureYield (%)
1,5-Diaminonaphthalene + Diethyl isocyanate1,5-NaphthalenediylTHF25°C65–75
2,7-Bis(bromomethyl)naphthalene + Triazinanone2,7-DimethylnaphthaleneEtOAc/MeOHReflux15

Solvent-Mediated Urea Bond Formation Techniques

Solvent selection critically impacts urea bond formation and crystallization. Polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate hydrogen bonding between urea groups, promoting columnar stacking in the solid state. For instance, crystallizing 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) from DMSO-water mixtures yields an extended columnar structure where macrocycles are linked via hydrogen-bonded water molecules. In contrast, methanol-mediated crystallization produces chains of macrocycles directly hydrogen-bonded to solvent molecules, resulting in a layered architecture.

The solvent’s dielectric constant also influences reaction kinetics. In tetrahydrofuran (THF), the reaction between 1,5-diaminonaphthalene and diethyl isocyanate achieves completion within 24 hours at room temperature, whereas less polar solvents require elevated temperatures. Additionally, solvent polarity affects the macrocycle’s solubility, with DMSO enhancing dissolution of intermediate species and minimizing side reactions.

Protective Group Strategies for Bisurea Functionalization

Protective groups are indispensable for preventing premature urea bond cleavage or undesired side reactions during synthesis. The tert-butyl group, widely used in triazinanone-protected intermediates, offers robust protection under basic and neutral conditions. Its bulkiness sterically shields reactive sites, ensuring selective macrocyclization. Deprotection is achieved via treatment with 20% acidic diethanolamine, which cleaves the tert-butyl carbamate without degrading the naphthalene backbone.

Alternative strategies employ photolabile or enzymatically cleavable protecting groups, though these are less common for bisurea systems. The choice of protective group must balance stability during synthesis with ease of removal under mild conditions. For example, benzyl groups, while stable under acidic conditions, require harsher hydrogenolysis for removal, posing risks to the urea linkages.

Key Considerations for Protective Group Selection

  • Stability: Resistance to reaction conditions (e.g., temperature, pH).
  • Orthogonality: Compatibility with other functional groups.
  • Cleavage Efficiency: Minimal side reactions during deprotection.

Hydrogen-Bonding Networks in Rosette Formation

The formation of hydrogen-bonded rosettes in 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) systems relies on the complementary donor-acceptor properties of the urea functional groups [9]. Each urea moiety can act as both a hydrogen-bond donor through its nitrogen-hydrogen groups and as an acceptor through the carbonyl oxygen atom [10]. This dual functionality enables the formation of robust one-dimensional hydrogen-bonded chains, which serve as the fundamental building blocks for more complex rosette structures [13].

The hydrogen-bonding patterns in bisurea systems typically follow the R₂²(8) motif, where two urea groups form eight-membered hydrogen-bonded rings [10]. In the case of naphthalene-based bisurea derivatives, the rigid aromatic spacer constrains the molecular geometry, promoting the formation of discrete cyclic assemblies rather than extended linear chains [32]. The formation of rosette structures occurs through cooperative hydrogen bonding, where multiple bisurea molecules arrange in a cyclic fashion to maximize intermolecular hydrogen-bond interactions [12].

Hydrogen-Bonding MotifRing SizeNumber of DonorsNumber of AcceptorsStability
R₂²(8)8 atoms22High
R₁²(6)6 atoms21Moderate
R₂²(9)9 atoms22Moderate

Theoretical calculations have demonstrated that the energy stabilization of these hydrogen-bonded motifs ranges from 4.6 to 5.0 kilocalories per mole, providing sufficient driving force for rosette formation [11]. The naphthalene core in 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) adopts a bowl-shaped conformation, which facilitates the formation of parallel urea arrangements conducive to rosette assembly [32]. This geometric constraint enhances the selectivity for cyclic over linear hydrogen-bonding patterns [43].

The self-assembly process involves the initial formation of hydrogen-bonded dimers, which subsequently aggregate into larger cyclic structures through cooperative interactions [15]. Spectroscopic studies have revealed that rosette formation in naphthalene bisurea systems exhibits characteristic circular dichroism signals, indicating the transfer of molecular chirality to the supramolecular level [46]. The formation of these rosettes is thermodynamically favored due to the optimization of hydrogen-bonding geometry and the minimization of unfavorable steric interactions [40].

Hierarchical Assembly Pathways to Nanoscale Architectures

The hierarchical self-assembly of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) proceeds through multiple organizational levels, beginning with primary hydrogen-bonded rosettes and progressing to complex nanoscale architectures [17]. The first level of assembly involves the formation of discrete rosettes through cooperative hydrogen bonding between bisurea molecules [9]. These primary assemblies typically contain three to six molecular units arranged in a cyclic fashion, with the exact stoichiometry depending on the molecular geometry and solvent conditions [20].

The second level of hierarchical organization involves the stacking of rosettes through aromatic interactions between naphthalene units [8]. The electron-rich naphthalene cores exhibit strong tendency for face-to-face stacking, with intermolecular distances of approximately 3.4 angstroms [34]. This aromatic stacking leads to the formation of one-dimensional columnar structures, where rosettes are organized in a regular helical arrangement [40]. The combination of hydrogen bonding and aromatic stacking provides enhanced thermodynamic stability compared to systems relying on single interaction types [12].

Assembly LevelStructure TypePrimary InteractionsCharacteristic Dimensions
PrimaryRosettesHydrogen bonding1-2 nanometers diameter
SecondaryColumnar stacksAromatic stacking10-50 nanometers length
TertiaryNanofibersHydrophobic interactions100-1000 nanometers
QuaternaryMacroscopic gelsEntanglementMicrometer scale

The third level of assembly involves the lateral association of columnar structures to form nanofibers and nanosheets [18]. This process is driven by hydrophobic interactions between the diethyl substituents and van der Waals forces between adjacent columns [22]. The resulting nanofibers exhibit diameters ranging from 12 to 30 nanometers, with the exact dimensions depending on solution ionic strength and concentration [34]. Transmission electron microscopy studies have revealed that these nanofibers can bundle together to form higher-order structures with enhanced mechanical properties [20].

The hierarchical assembly process is highly sensitive to environmental conditions, including solvent polarity, temperature, and concentration [21]. In polar solvents, the hydrogen-bonding interactions are weakened, leading to the formation of smaller, less stable assemblies [14]. Conversely, in nonpolar environments, the hydrophobic effects become more pronounced, promoting the formation of larger, more persistent structures [25]. Temperature-dependent studies have shown that the assembly process follows a nucleation-elongation mechanism, with distinct thermodynamic signatures for each level of organization [46].

The kinetics of hierarchical assembly exhibit cooperative behavior, with positive cooperativity observed for the formation of both rosettes and columnar stacks [44]. This cooperativity arises from the preorganization of molecular components within the primary assemblies, which reduces the entropic penalty for subsequent assembly steps [17]. The overall assembly process can be modulated through the introduction of chiral centers, which influence the helical handedness of the resulting supramolecular structures [23].

Chirality Transfer in Double-Helix Formation

The transfer of chirality in 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) systems occurs through a sophisticated mechanism involving multiple levels of structural organization [23]. The initial chirality originates from the asymmetric environment created by the substitution pattern on the naphthalene core or the presence of chiral centers in the diethylurea groups [24]. This molecular-level chirality is subsequently amplified and transferred to the supramolecular level through cooperative hydrogen bonding and aromatic stacking interactions [30].

The formation of double-helix structures in bisurea systems involves the intertwining of two independent columnar assemblies [40]. Each column consists of stacked rosettes with defined helical handedness, and the double-helix formation occurs through complementary hydrogen bonding between columns [48]. The chirality transfer mechanism operates through the coupling of torsional motions within individual columns, which creates a bias toward specific helical conformations in the neighboring column [27].

Experimental studies using circular dichroism spectroscopy have demonstrated that the chirality transfer process exhibits remarkable amplification effects [26]. Small amounts of chiral bisurea molecules can induce homochiral organization in assemblies containing predominantly achiral components [45]. This phenomenon, known as the "sergeants and soldiers" effect, occurs through the propagation of chiral information along the hydrogen-bonded networks [25]. The amplification factor can exceed 100, indicating highly efficient chirality transfer mechanisms [23].

Chirality Transfer MechanismRangeAmplification FactorStability
Direct hydrogen bondingShort-range5-10High
Aromatic stackingMedium-range10-50Moderate
Helical propagationLong-range50-200Variable
Double-helix couplingUltra-long-range100-1000High

The double-helix formation in naphthalene bisurea systems exhibits stimuli-responsive behavior, with the helical handedness being switchable through external perturbations [48]. Solvent polarity changes can induce reversible transitions between different helical conformations, providing a mechanism for controlling the chiroptical properties of the assembled structures [28]. Lewis basic solvents tend to favor left-handed helices, while nonpolar solvents promote right-handed conformations [48].

Theoretical modeling studies have revealed that the chirality transfer process involves the cooperative coupling of molecular rotations within the hydrogen-bonded networks [24]. The energy barrier for helicity switching is relatively low, approximately 2-5 kilocalories per mole, allowing for dynamic interconversion between different chiral states [26]. This dynamic behavior enables the formation of kinetically controlled assemblies that can evolve toward thermodynamically favored structures over time [29].

Molecular dynamics (MD) simulations reveal that the naphthalene backbone facilitates the formation of stable channel-like architectures through intermolecular hydrogen bonding between urea groups. Key observations include:

  • Self-assembly dynamics: Urea carbonyl groups and N–H donors form linear hydrogen-bonded networks, creating one-dimensional channels with internal diameters of 5.2–7.8 Å [7] [9].
  • Thermal stability: Simulations at 300–500 K show persistent channel integrity below 450 K, with RMSD values stabilizing at 1.8 Å after 50 ns [9].
  • Solvent effects: Polar solvents (e.g., DMSO) disrupt hydrogen bonding, reducing channel persistence by 40% compared to apolar environments [7].

Table 1: Channel Structural Parameters from MD Simulations

ParameterValueConditions
Pore diameter6.5 ± 1.3 ÅVacuum, 300 K
H-bond lifetime18.4 ± 3.1 psEthanol, 300 K
RMSD at equilibrium1.82 Å50 ns simulation

Energy Minimization Calculations for Stable Conformations

Energy minimization using density functional theory (DFT) identifies low-energy conformers:

  • Planar vs. twisted motifs: The global minimum (ΔG = −342.6 kcal/mol) adopts a planar naphthalene-urea arrangement, while twisted conformers (dihedral = 28°) are 4.3 kcal/mol higher [5] [7].
  • Steric effects: Diethyl groups induce torsional strain, with energy barriers of 2.1 kcal/mol for ethyl rotation [5].
  • Crystal packing prediction: Lattice energy minimization favors monoclinic P2₁/c symmetry with π-stacking distances of 3.4 Å between naphthalene units [7].

Host-Guest Complexation Prediction Models

Docking and free-energy perturbation (FEP) simulations predict selective guest encapsulation:

  • Ion affinity: K⁺ ions bind preferentially in channels (ΔG = −6.2 kcal/mol) over Na⁺ (ΔG = −4.1 kcal/mol) due to optimal pore-ion size matching [9].
  • Small-molecule inclusion: Benzene forms π-π interactions with naphthalene (binding energy = −5.8 kcal/mol), while polar guests (e.g., methanol) exhibit weaker binding (−3.4 kcal/mol) [7].
  • Cooperative binding: Simulations indicate positive cooperativity in multi-guest occupation, with binding free energy decreasing by 0.8 kcal/mol per additional guest [9].

Table 2: Host-Guest Binding Energies

Guest SpeciesBinding Energy (kcal/mol)Primary Interactions
Potassium ion−6.2 ± 0.3Cation-π, H-bonding
Benzene−5.8 ± 0.4π-π stacking
Water−2.1 ± 0.2H-bonding

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

356.22122615 g/mol

Monoisotopic Mass

356.22122615 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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